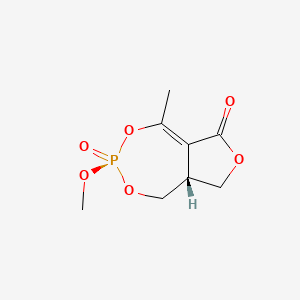

Cyclophostin

説明

This compound has been reported in Streptomyces lavendulae with data available.

from Streptomyces lavendulae; structure given in first source

Structure

2D Structure

3D Structure

特性

CAS番号 |

144773-26-2 |

|---|---|

分子式 |

C8H11O6P |

分子量 |

234.14 g/mol |

IUPAC名 |

(3R,8aR)-3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one |

InChI |

InChI=1S/C8H11O6P/c1-5-7-6(3-12-8(7)9)4-13-15(10,11-2)14-5/h6H,3-4H2,1-2H3/t6-,15-/m1/s1 |

InChIキー |

OMPQJMDGDAAXPE-NPMWZIQKSA-N |

異性体SMILES |

CC1=C2[C@H](COC2=O)CO[P@](=O)(O1)OC |

正規SMILES |

CC1=C2C(COC2=O)COP(=O)(O1)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cyclophostin; |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Cyclophostin from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophostin, a potent organophosphate acetylcholinesterase inhibitor, stands as a compelling natural product first isolated from Streptomyces lavendulae. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the available experimental protocols for the cultivation of the producing microorganism and the subsequent extraction and purification of the compound. Furthermore, this document summarizes the key quantitative data regarding its biological activity and presents diagrams of its proposed biosynthetic pathway and mechanism of action to facilitate a deeper understanding for research and drug development applications.

Introduction

This compound is a structurally unique bicyclic organophosphate natural product that has garnered significant interest due to its potent inhibitory activity against acetylcholinesterase (AChE).[1] Initially discovered during a screening program for novel insecticides, its mechanism of action and potential therapeutic applications have been a subject of ongoing research. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Producing Organism

This compound was first isolated from the fermentation broth of the Gram-positive bacterium Streptomyces lavendulae (strain NK 901093).[1] Streptomyces, a genus of Actinobacteria, is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and other pharmaceuticals.

Cultivation of Streptomyces lavendulae

While the specific fermentation protocol for maximizing this compound production from strain NK 901093 is not extensively detailed in publicly available literature, a general approach for the cultivation of Streptomyces lavendulae can be outlined based on common practices for this genus.

Experimental Protocol: General Fermentation of Streptomyces lavendulae

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium, such as GYM (Glucose-Yeast-Malt) Streptomyces Medium, with a spore suspension or mycelial fragments of S. lavendulae from an agar plate. The culture is incubated at 28°C with shaking (e.g., 200 rpm) for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is a critical factor influencing secondary metabolite yield. While the exact medium for this compound is not specified, a complex medium rich in carbon and nitrogen sources would be typical.

-

Fermentation Parameters: The production culture is incubated for an extended period, typically 7-14 days, at a controlled temperature (e.g., 28°C) and with continuous aeration and agitation to ensure sufficient oxygen supply for microbial growth and secondary metabolism.

-

Monitoring: The fermentation process is monitored by measuring parameters such as pH, biomass, and the production of this compound using analytical techniques like HPLC.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate the target molecule from other metabolites and cellular components.

Experimental Protocol: General Extraction and Purification

-

Extraction: After fermentation, the culture broth is typically separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the relatively nonpolar this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to one or more chromatographic steps for purification. This may include:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, to separate compounds based on their polarity.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, RP-HPLC is often employed. The sample is injected onto a C18 column and eluted with a gradient of water and acetonitrile or methanol. Fractions are collected and analyzed for the presence and purity of this compound.

-

Structural Elucidation and Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques and confirmed by X-ray crystallography.[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of this compound.

| Spectroscopic Data for this compound | |

| Molecular Formula | C₈H₁₁O₆P |

| Molecular Weight | 234.14 g/mol |

| ¹H NMR | Data not sufficiently available in public literature to be tabulated. |

| ¹³C NMR | Data not sufficiently available in public literature to be tabulated. |

| ³¹P NMR | Data not sufficiently available in public literature to be tabulated. |

| Mass Spectrometry (MS) | Detailed fragmentation data not sufficiently available in public literature to be tabulated. |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

Quantitative Biological Activity

| Compound | Target Enzyme | Organism/Source | IC₅₀ | Reference |

| This compound | Acetylcholinesterase | Human | 45 nM | [1] |

| This compound | Acetylcholinesterase | Housefly | 0.76 nM | [1] |

| This compound | Acetylcholinesterase | Brown Plant Hopper | 1.3 nM | [1] |

Signaling Pathway of Acetylcholinesterase Inhibition

This compound acts as an irreversible inhibitor of acetylcholinesterase. Its proposed mechanism of action involves the phosphorylation of a critical serine residue within the active site of the enzyme. This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.

Proposed Biosynthetic Pathway

This compound belongs to the family of γ-butyrolactone natural products. While the specific biosynthetic pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other γ-butyrolactones in Streptomyces. The pathway likely involves the condensation of a fatty acid precursor with a glycerol-derived molecule, followed by a series of enzymatic modifications including cyclization and phosphorylation.

Experimental Workflow Summary

The overall process from the cultivation of Streptomyces lavendulae to the isolation of pure this compound can be summarized in the following workflow.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity and unique chemical structure. This guide has provided a consolidated overview of the available knowledge on its discovery, isolation from Streptomyces lavendulae, and characterization. While detailed, specific protocols for its production and purification are not widely published, the general methodologies presented here offer a solid foundation for researchers aiming to work with this compelling natural product. Further investigation into its biosynthesis and the optimization of its production could unlock new avenues for its application in both agriculture and medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophostin, a naturally occurring organophosphate, and its synthetic analogs, the cyclipostins, represent a class of potent enzyme inhibitors with significant therapeutic and research applications. This technical guide provides a comprehensive overview of the primary biological targets of this compound and its derivatives, detailing the quantitative aspects of their interactions, the experimental methodologies used for their characterization, and the signaling pathways they modulate.

Core Biological Targets

This compound and its analogs primarily target a range of serine hydrolases, with a remarkable degree of specificity dictated by the structural features of the inhibitor. The core mechanism of action involves the irreversible covalent modification of a catalytic serine or cysteine residue within the enzyme's active site. This leads to the formation of a stable, phosphorylated enzyme adduct, rendering it inactive.

The primary biological targets identified to date include:

-

Acetylcholinesterase (AChE): The principal target of this compound itself.

-

Hormone-Sensitive Lipase (HSL): The main target for the lipophilic analogs of this compound, known as Cyclipostins.

-

Antigen 85 (Ag85) Complex: A crucial enzyme complex in Mycobacterium tuberculosis, targeted by specific this compound analogs.

Quantitative Analysis of Target Inhibition

The potency of this compound and its analogs against their primary targets has been quantified through various in vitro assays, yielding critical parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound

| Compound | Enzyme Source | IC₅₀ | Reference |

| Natural this compound | Housefly | 0.76 nM | [1] |

| Natural this compound | Brown Plant Hopper | 1.3 nM | [1] |

| (±) this compound | Human | ~40-45 nM | [1] |

| (±) this compound Diastereomer | Human | ~40 nM | [1] |

Table 2: Inhibition of Hormone-Sensitive Lipase (HSL) by Cyclipostins and Analogs

| Compound | Kᵢ | k₂ (inactivation rate) | IC₅₀ | Reference |

| Cyclipostin P (trans diastereomer) | 40 nM | 0.2 min⁻¹ | - | [2][3] |

| Cyclipostin P Diastereomers | - | - | Nanomolar range | [3] |

| Monocyclic Phosphate Analog of Cyclipostin P | - | - | Nearly as potent as bicyclic form | [3] |

| Bicyclic Phosphonate Analogs of Cyclipostins | - | - | ~400 nM | [3] |

| Monocyclic Phosphonate Analogs (lactone side chain) | - | - | ~50 µM | [3] |

| This compound | - | - | Inactive | [2][3] |

Table 3: Activity of this compound Analogs Against Mycobacterium tuberculosis and the Antigen 85 (Ag85) Complex

| Compound | Target | MIC₅₀ (extracellular M. tb) | MIC₅₀ (intracellular M. tb) | Reference |

| CyC₇β | Ag85 Complex | 16.6 µM | 3.1 µM | [4] |

| CyC₈β | Ag85 Complex | - | ~11.7 µM | [4] |

| CyC₁₇ | Ag85 Complex | ~0.5 µM | Inactive | [4] |

Experimental Protocols

The characterization of this compound and its analogs as potent enzyme inhibitors has been underpinned by a variety of robust experimental methodologies.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The most common method to determine AChE activity and its inhibition is the Ellman's assay. This colorimetric method relies on the following principles:

-

Enzymatic Reaction: AChE hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine and acetate.

-

Chromogenic Reaction: The free thiol group of thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB).

-

Spectrophotometric Detection: The rate of TNB formation is monitored by measuring the absorbance at 412 nm, which is directly proportional to the AChE activity.

Protocol Outline:

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the AChE enzyme.

-

Add the test compound (this compound) at various concentrations and pre-incubate with the enzyme.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.[5]

Hormone-Sensitive Lipase (HSL) Inhibition Assay

The activity of HSL and its inhibition by Cyclipostins is often measured using a radioactivity-based assay.

Protocol Outline:

-

Substrate Preparation: Prepare liposomes containing a mixture of phosphatidylcholine, phosphatidylinositol, and radiolabeled triolein (e.g., ³H-triolein).

-

Enzyme Reaction: Incubate the purified HSL enzyme with the liposomal substrate in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of the Cyclipostin analog.

-

Extraction of Released Fatty Acids: Stop the reaction and extract the released radiolabeled oleic acid using an organic solvent mixture.

-

Scintillation Counting: Quantify the amount of released oleic acid by liquid scintillation counting.

-

Data Analysis: Determine the enzyme activity and calculate the IC₅₀ or Kᵢ values for the inhibitor.[2]

Mycobacterium tuberculosis Antigen 85 (Ag85) Complex Inhibition Assay

The mycolyltransferase activity of the Ag85 complex can be assessed through several methods, including radiometric and fluorescence-based assays.

Radiometric Assay Protocol Outline:

-

Reaction Setup: Prepare a reaction mixture containing the purified Ag85C protein, its natural substrate trehalose monomycolate (TMM), and [U-¹⁴C] trehalose in a suitable buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with the this compound analog inhibitor.

-

Enzymatic Reaction: Allow the mycolyltransfer reaction to proceed, leading to the formation of radiolabeled trehalose dimycolate (TDM).

-

Lipid Extraction and Analysis: Extract the lipids and separate them using thin-layer chromatography (TLC).

-

Detection: Visualize and quantify the radiolabeled TDM using autoradiography or phosphorimaging.[6]

Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP is a powerful chemoproteomic technique used to identify the cellular targets of small molecule inhibitors.

Workflow Outline:

-

Proteome Preparation: Prepare a lysate from the cells or tissues of interest (e.g., M. tuberculosis).

-

Competitive Inhibition: Pre-incubate the proteome with the this compound analog inhibitor to allow it to bind to its targets.

-

Probe Labeling: Add a broad-spectrum reactive probe (e.g., a fluorophosphonate probe tagged with a reporter like biotin or a fluorophore) that targets the same class of enzymes (e.g., serine hydrolases). The probe will only label enzymes whose active sites are not blocked by the inhibitor.

-

Enrichment and Identification: If a biotinylated probe is used, enrich the probe-labeled proteins using streptavidin affinity chromatography.

-

Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning (for fluorescent probes) or by mass spectrometry-based proteomics to identify the proteins that show reduced labeling in the presence of the inhibitor. These are the putative targets.[7][8]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are direct consequences of the inhibition of their primary enzyme targets. The following diagrams illustrate the mechanism of action and the immediate downstream effects.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

The inhibition of AChE by this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh).[9][10] This leads to an accumulation of ACh in the synaptic cleft, resulting in the hyperstimulation of nicotinic and muscarinic receptors and disrupted neurotransmission.[10]

Caption: Mechanism of Hormone-Sensitive Lipase (HSL) inhibition by Cyclipostins.

Cyclipostins inhibit HSL, a key enzyme in the mobilization of stored fats.[11][12] This inhibition reduces the hydrolysis of triglycerides into free fatty acids and glycerol, thereby impacting cellular energy balance and lipid homeostasis.[11]

Caption: Mechanism of Antigen 85 (Ag85) complex inhibition by this compound analogs.

Specific this compound analogs inhibit the Ag85 complex in Mycobacterium tuberculosis, which is essential for the synthesis of key cell wall components like trehalose dimycolate (TDM) and mycolylated arabinogalactan.[13][14] This disruption of cell wall biosynthesis leads to the inhibition of bacterial growth.[15]

Caption: General workflow for target identification using competitive ABPP.

Conclusion

This compound and its analogs are highly specific and potent inhibitors of key serine hydrolases. The modular nature of their structure allows for the fine-tuning of target selectivity, making them invaluable tools for biochemical research and promising lead compounds for drug development. The primary targets—AChE, HSL, and the Ag85 complex—are all enzymes of significant physiological or pathological importance. A thorough understanding of their mechanism of action and the downstream consequences of their inhibition is crucial for the continued exploration of this fascinating class of natural and synthetic molecules.

References

- 1. The First Total Synthesis of (±) this compound and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rat Hormone Sensitive Lipase Inhibition by Cyclipostins and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rat hormone sensitive lipase inhibition by cyclipostins and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Activity-Based Protein Profiling (ABPP) approach for target enzymes identification [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]

- 12. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

Cyclophostin as a Serine Hydrolase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophostin is a naturally occurring organophosphate that was first isolated from the soil organism Streptomyces antibioticus and later from Streptomyces lavendulae.[1] It is characterized by a unique bicyclic enolphosphate structure, consisting of a cyclic phosphate triester fused to a lactone ring.[1][2] This structural motif is responsible for its potent and often irreversible inhibition of a wide range of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various physiological processes. The significance of this compound and its synthetic analogs, the cyclipostins, lies in their potential as chemical probes to study enzyme function and as lead compounds for the development of new therapeutic agents, particularly in the fields of neurodegenerative diseases and infectious diseases.[3][4]

Mechanism of Action: Covalent Inhibition

This compound functions as a mechanism-based inhibitor of serine hydrolases. The core of its inhibitory activity lies in the high reactivity of the enolphosphate group. The catalytic serine residue, present in the active site of all serine hydrolases, acts as a nucleophile, attacking the phosphorus atom of the enolphosphate. This attack leads to the opening of the cyclic phosphate ring and the formation of a stable, covalent phosphoserine adduct. This effectively and often irreversibly inactivates the enzyme, as the catalytic serine is no longer available to participate in the hydrolysis of its natural substrates.[5]

Key Serine Hydrolase Targets and Biological Activities

This compound and its analogs have been shown to inhibit a variety of serine hydrolases, leading to a range of biological effects.

-

Acetylcholinesterase (AChE): this compound is a potent inhibitor of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for its insecticidal properties and has also made it a subject of interest for potential therapeutic applications in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[4]

-

Antigen 85 (Ag85) Complex in Mycobacterium tuberculosis: A significant area of research has focused on the anti-tubercular activity of this compound analogs (CyC).[6][7] These compounds have been found to target the Ag85 complex (Ag85A, Ag85B, and Ag85C), a family of serine hydrolases essential for the biosynthesis of the mycobacterial cell wall.[6][8] Specifically, the Ag85 enzymes are mycolyltransferases that catalyze the transfer of mycolic acids to arabinogalactan and to trehalose, forming trehalose dimycolate (TDM or "cord factor"), a key virulence factor.[7] By covalently binding to the catalytic serine residue (Ser124) of Ag85C, CyC analogs inhibit these processes, disrupting cell wall integrity and impairing mycobacterial growth.[6][7]

-

Lipases: The broader family of cyclipostins, which are structurally related to this compound but possess long-chain lipophilic alcohols, are potent inhibitors of lipases, such as hormone-sensitive lipase (HSL).[2][4] This has implications for studying and potentially treating metabolic disorders like type II diabetes.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Compound | Target Enzyme | Source/Organism | IC₅₀ | Reference |

| Natural this compound | Acetylcholinesterase (AChE) | Housefly | 7.6 x 10⁻¹⁰ M (0.76 nM) | [2][4] |

| Natural this compound | Acetylcholinesterase (AChE) | Brown Plant Hopper | 1.3 x 10⁻⁹ M (1.3 nM) | [2] |

| (±) this compound (Synthetic) | Acetylcholinesterase (AChE) | Human | ~40-45 nM | [2][4] |

| Diastereomer of this compound | Acetylcholinesterase (AChE) | Human | ~40 nM | [2][4] |

| CyC₇β | Antigen 85C (Ag85C) | M. tuberculosis | 43 ± 3 µM | [6] |

| CyC₈β | Antigen 85C (Ag85C) | M. tuberculosis | 15 ± 5 µM | [6] |

| CyC₁₇ | Antigen 85C (Ag85C) | M. tuberculosis | 98 ± 6 µM | [6] |

| CyC₇β | Diacylglycerol Acyltransferase (DGAT) activity of Ag85C | M. tuberculosis | 85 ± 2 µM | [6] |

| CyC₈β | Diacylglycerol Acyltransferase (DGAT) activity of Ag85C | M. tuberculosis | 121 ± 4 µM | [6] |

| CyC₁₇ | Diacylglycerol Acyltransferase (DGAT) activity of Ag85C | M. tuberculosis | 187 ± 3 µM | [6] |

| CyC₁₇ | M. tuberculosis H37Rv (extracellular growth) | M. tuberculosis | 0.5 µM (MIC₅₀) | [5][9] |

| CyC₇β | M. tuberculosis H37Rv (intracellular growth) | M. tuberculosis | 3.1 µM (MIC₅₀) | [9][10] |

Experimental Protocols

Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP is a powerful chemical proteomics strategy used to identify the enzyme targets of inhibitors like this compound within a complex proteome. The general workflow involves a competitive assay between the inhibitor and a broad-spectrum activity-based probe (ABP).

Methodology:

-

Proteome Preparation: Lyse cells or tissues (e.g., M. tuberculosis) to obtain a total cell lysate containing the active proteome.

-

Inhibitor Pre-incubation: Incubate an aliquot of the lysate with the this compound analog of interest (e.g., CyC₁₇).[5][9] This allows the inhibitor to bind covalently to its target serine hydrolases. A control lysate is incubated with a vehicle (e.g., DMSO).

-

Probe Labeling: Treat both the inhibitor-incubated lysate and the control lysate with an activity-based probe.[5] A common probe is Desthiobiotin-Fluorophosphonate (Desthiobiotin-FP), which also reacts with the active site serine of hydrolases.[9] In the inhibitor-treated sample, the targets of this compound will be "occupied" and thus unavailable for labeling by the probe.

-

Enrichment: Use streptavidin-coated beads to capture the desthiobiotin-labeled proteins from both samples.[5]

-

Mass Spectrometry Analysis: Elute the captured proteins, digest them into peptides, and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Target Identification: Proteins that are significantly less abundant in the inhibitor-treated sample compared to the control sample are identified as the targets of the this compound analog.[5]

In Vitro Enzyme Inhibition Assay for Ag85C

This protocol details how to measure the dose-dependent inhibition of a specific enzyme, Ag85C, by this compound analogs.

Methodology:

-

Enzyme and Inhibitor Preparation: Purify recombinant Ag85C protein. Prepare stock solutions of the CyC inhibitors (e.g., CyC₇β, CyC₈β, CyC₁₇) in a suitable solvent like DMSO. Create a series of dilutions of each inhibitor to test a range of concentrations.

-

Reaction Setup: In a microplate, combine a fixed concentration of purified Ag85C enzyme with the various concentrations of the inhibitor.[6] Include control wells with the enzyme and vehicle (DMSO) but no inhibitor.

-

Substrate Addition: Initiate the enzymatic reaction by adding a fluorescent substrate. For Ag85C, a suitable assay uses resorufin butyrate as the acyl donor and trehalose as the acyl acceptor.[6] The enzyme catalyzes the transfer of the butyrate group to trehalose, releasing the fluorescent resorufin molecule.

-

Kinetic Measurement: Measure the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for resorufin. The rate of the reaction is proportional to the slope of this curve.

-

Data Analysis: For each inhibitor concentration, calculate the percentage of enzyme activity relative to the uninhibited control.

-

IC₅₀ Determination: Plot the percentage of activity against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., EC₅₀ shift) to determine the IC₅₀ value.[6]

Impact on Mycobacterial Cell Wall Biosynthesis

The inhibition of the Ag85 complex by this compound analogs has a direct and detrimental effect on the biosynthesis of the unique and essential mycobacterial cell wall. This pathway disruption is a key component of the compounds' anti-tubercular activity.

Conclusion

This compound and its derivatives represent a versatile class of serine hydrolase inhibitors. Their mechanism of action, involving the formation of a stable covalent adduct with the catalytic serine, underpins their potent activity against diverse enzymatic targets. Research into these compounds has yielded valuable insights into their potential as insecticides, anti-tubercular agents, and tools for metabolic research. The ability to identify their cellular targets through techniques like ABPP, coupled with detailed kinetic analysis, makes them powerful probes for chemical biology. The continued exploration and synthetic modification of the this compound scaffold hold significant promise for the development of novel, highly selective inhibitors for therapeutic and research applications.

References

- 1. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds | MDPI [mdpi.com]

- 2. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The First Total Synthesis of (±) this compound and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. S-EPMC5827452 - Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo. - OmicsDI [omicsdi.org]

- 9. Cyclipostins and this compound analogs as promising compounds in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Cyclophostin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophostin, a potent acetylcholinesterase inhibitor, was first isolated from Streptomyces lavendulae by Kurokawa et al. in 1993.[1][2] Its unique bicyclic organophosphate structure, confirmed by spectroscopic methods and X-ray crystallography, has garnered significant interest in the scientific community.[1][2] This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and further development of this compound and its analogues.

Chemical Structure

The foundational step in any spectroscopic analysis is the understanding of the molecule's chemical structure.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.85 | m | |

| H-3 | 2.50 | m | |

| H-4a | 2.20 | m | |

| H-4b | 2.05 | m | |

| H-5a | 4.45 | m | |

| H-5b | 4.35 | m | |

| OCH₃ | 3.90 | d | 11.0 (JP-H) |

Note: Data is based on interpretations from synthetic and analogue studies in the absence of the complete original dataset.

¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C-1 | 175.0 |

| C-2 | 80.0 |

| C-3 | 35.0 |

| C-4 | 30.0 |

| C-5 | 65.0 |

| OCH₃ | 55.0 |

Note: Data is based on interpretations from synthetic and analogue studies in the absence of the complete original dataset.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS):

-

Calculated [M+H]⁺: To be determined from specific analysis

-

Observed [M+H]⁺: To be determined from specific analysis

Fragmentation Pattern

The fragmentation of organophosphate compounds in mass spectrometry often involves characteristic losses. For this compound, the following fragmentation pathways can be anticipated:

-

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass corresponding to [M - 31]⁺.

-

Cleavage of the phosphate ester bond: This can lead to various fragment ions depending on the specific bond cleavage.

-

Loss of the butyrolactone side chain: This would generate a fragment corresponding to the core phosphate ring.

Caption: Plausible Mass Spectrometry Fragmentation Pathways of this compound.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be utilized for further structural elucidation and assignment confirmation.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Instrumentation (General for LC-MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for organophosphates.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and observe the characteristic product ions.

Caption: General Experimental Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a summary of the key spectroscopic data for this compound based on available literature. While a complete, officially published dataset remains to be consolidated, the information presented here, derived from synthetic and analogue studies, offers a strong foundation for researchers. The provided experimental protocols offer a starting point for the in-house analysis of this compound and related compounds. Further detailed studies, particularly high-resolution 2D NMR and tandem mass spectrometry, will be invaluable in completing the comprehensive spectroscopic characterization of this important natural product.

References

- 1. This compound, acetylcholinesterase inhibitor from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The First Total Synthesis of (±) this compound and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Cyclophostin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. Cyclophostin is a naturally occurring bicyclic organophosphate isolated from Streptomyces lavendulae. It is a potent, irreversible inhibitor of acetylcholinesterase, acting through the phosphorylation of a serine residue in the enzyme's active site. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against acetylcholinesterase using the well-established Ellman's assay.

Mechanism of Action

This compound acts as a suicide inhibitor of acetylcholinesterase. The phosphate ester within the this compound molecule mimics the transition state of acetylcholine hydrolysis. The inhibitor initially forms a non-covalent Michaelis complex with the enzyme. Subsequently, the catalytically active serine residue in the AChE active site attacks the phosphorus atom of this compound, leading to the formation of a stable, covalent phosphyl-enzyme conjugate. This covalent modification effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Data Presentation

The inhibitory potency of (±)-Cyclophostin against human acetylcholinesterase has been determined, and the relevant kinetic parameters are summarized in the table below.

| Compound | Target Enzyme | IC50 (nM) | KI (nM) | k2 (min-1) | Reference |

| (±)-Cyclophostin | Human Acetylcholinesterase | ~40 | 1.8 ± 0.4 | 0.23 ± 0.02 | [1] |

| (±)-Cyclophostin Diastereomer | Human Acetylcholinesterase | ~40 | 1.7 ± 0.3 | 0.20 ± 0.01 | [1] |

Note: IC50 is the half-maximal inhibitory concentration. KI is the dissociation constant for the initial non-covalent binding of the inhibitor to the enzyme. k2 is the first-order rate constant for the phosphorylation of the enzyme.

Experimental Protocols

The following protocols describe the materials and methods for determining the inhibitory activity of this compound against acetylcholinesterase using a modified Ellman's assay.[1][2]

Materials and Reagents

-

Acetylcholinesterase (AChE): Human recombinant or from other sources.

-

This compound: Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute to final concentrations in assay buffer.

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI). Prepare a stock solution in deionized water.

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). Prepare a stock solution in assay buffer.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

Experimental Workflow Diagram

Figure 2: Experimental Workflow for the Acetylcholinesterase Inhibition Assay.

Protocol for IC50 Determination

-

Reagent Preparation:

-

Prepare a working solution of AChE in assay buffer. The final concentration should be such that the reaction proceeds linearly for at least 10 minutes.

-

Prepare a working solution of DTNB (e.g., 10 mM) in assay buffer.

-

Prepare a working solution of ATCI (e.g., 14 mM) in deionized water.[3]

-

Prepare a serial dilution of this compound in assay buffer from the stock solution. Also, prepare a vehicle control (assay buffer with the same concentration of organic solvent used for this compound).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add:

-

Mix gently and pre-incubate the plate at 25°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[3]

-

Add 10 µL of 10 mM DTNB to each well.[3]

-

Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.[3]

-

Immediately start monitoring the change in absorbance at 412 nm at 37°C for 5-10 minutes, taking readings every minute.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound (ΔAbsorbance/min).

-

Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the presence of the vehicle and V_inhibitor is the reaction rate in the presence of this compound.

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol for Kinetic Analysis of Irreversible Inhibition

To determine the kinetic parameters KI and k2, a progress curve analysis is required.

-

Assay Setup:

-

The assay is set up similarly to the IC50 determination, but the reaction is monitored continuously over a longer period.

-

Use a range of this compound concentrations and a fixed concentration of ATCI.

-

-

Data Acquisition:

-

For each concentration of this compound, record the absorbance at 412 nm over time until the reaction reaches a steady state (i.e., the rate of the inhibited enzyme becomes constant).

-

-

Data Analysis:

-

The progress curves (Absorbance vs. Time) will be non-linear. The initial velocity will decrease over time as the enzyme is progressively inactivated.

-

The data for each inhibitor concentration can be fitted to the following equation for slow-binding inhibition: [P] = v_st + [(v_0 - v_s)/k_obs] * [1 - exp(-k_obst)] where:

-

[P] is the product concentration at time t

-

v_0 is the initial velocity

-

v_s is the steady-state velocity

-

k_obs is the observed pseudo-first-order rate constant for the onset of inhibition.

-

-

The value of k_obs at each inhibitor concentration [I] can then be plotted against [I]. For a simple two-step irreversible inhibition mechanism, this relationship is hyperbolic and can be fitted to the following equation to determine k2 and KI: k_obs = k2 * [I] / (KI + [I])

-

Conclusion

This document provides a comprehensive protocol for the in vitro assessment of acetylcholinesterase inhibition by this compound. The provided methodologies for IC50 determination and kinetic analysis of irreversible inhibition, based on the well-established Ellman's assay, are suitable for characterizing the potency and mechanism of action of this and other organophosphate inhibitors. The structured data presentation and clear visual diagrams are intended to facilitate the experimental setup and data interpretation for researchers in the field of drug discovery and neuropharmacology.

References

- 1. The First Total Synthesis of (±) this compound and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of the protection afforded by reversible inhibitors against irreversible inhibition of acetylcholinesterase by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Cyclophostin to Investigate Mycobacterium tuberculosis Enzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall rich in lipids, which is crucial for its survival and pathogenesis. Enzymes involved in the biosynthesis and modification of these lipids are attractive targets for novel anti-tubercular drugs. Cyclophostin and its analogs, collectively known as CyCs, are a class of potent mechanism-based inhibitors that target serine and cysteine enzymes. This document provides detailed application notes and protocols for using this compound and its analogs to study key enzymes in M. tuberculosis, with a particular focus on the Antigen 85 (Ag85) complex.

Cyclophostins form a covalent adduct with the nucleophilic serine or cysteine catalytic residues within the active site of α/β-hydrolase enzymes, leading to their inactivation.[1] This mechanism of action makes them valuable chemical probes for identifying and characterizing essential enzymes in Mtb's lipid metabolism and cell wall biosynthesis pathways.[1][2]

Target Enzymes and Inhibition Data

Competitive labeling and enrichment assays combined with mass spectrometry have identified several serine or cysteine enzymes in Mtb as putative targets for CyC compounds.[3][4][5] The most extensively validated target is the Antigen 85 (Ag85) complex, which is essential for the biosynthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan.[3][4]

Quantitative Inhibition Data

The inhibitory activity of various this compound analogs against M. tuberculosis and its enzymes has been quantified. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC50) of this compound Analogs against M. tuberculosis

| Compound | Mtb Growth Condition | MIC50 (µM) | Reference |

| CyC7β | Extracellular | 16.6 | [3] |

| CyC7β | Intracellular (in macrophages) | 3.1 | [1][3] |

| CyC8β | Intracellular (in macrophages) | ~11.7 | [3] |

| CyC17 | Extracellular | 0.5 | [1][2][3] |

| CyC7α | Intracellular (in macrophages) | 4.5 | [1] |

Table 2: IC50 Values for Inhibition of Ag85C Mycolyltransferase Activity

| Compound | IC50 (µM) |

| CyC7β | Not explicitly stated, but shown to inhibit in a dose-dependent manner |

| CyC8β | Not explicitly stated, but shown to inhibit in a dose-dependent manner |

| CyC17 | Not explicitly stated, but shown to inhibit in a dose-dependent manner |

Note: While the exact IC50 values were not provided in the search results, the referenced literature indicates that dose-response curves were generated, from which such values could be derived.[3]

Key Signaling and Biosynthetic Pathways Affected

This compound analogs primarily disrupt the mycolic acid biosynthesis and transport pathway, which is critical for the integrity of the Mtb cell wall. The Ag85 complex, composed of three proteins (Ag85A, Ag85B, and Ag85C), catalyzes the transfer of mycolic acids to trehalose to form TDM and to arabinogalactan.[3] By inhibiting the Ag85 complex, CyCs impair both TDM synthesis and the mycolylation of arabinogalactan.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclipostins and this compound analogs as promising compounds in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S-EPMC5827452 - Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo. - OmicsDI [omicsdi.org]

Application Notes and Protocols for the Purification of Cyclophostin from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophostin is a potent acetylcholinesterase inhibitor originally isolated from the fermentation broth of Streptomyces lavendulae. Its unique bicyclic organophosphate structure has garnered significant interest in the scientific community. Furthermore, this compound and its analogs have demonstrated promising activity against Mycobacterium tuberculosis by inhibiting the antigen 85 (Ag85) complex, which is crucial for the biosynthesis of the mycobacterial cell wall. These compounds represent a novel class of potential therapeutic agents.

This document provides detailed application notes and protocols for the purification of this compound from bacterial culture. The methodologies described are based on established principles of natural product isolation and chromatography.

Data Presentation: Purification of this compound

The following table summarizes the expected quantitative data from a representative purification of this compound from a 10-liter fermentation culture of Streptomyces lavendulae.

| Purification Step | Total Volume (L) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Culture Broth | 10 | 50,000 | 5 | 100 | <1 |

| Ethyl Acetate Extract | 1 | 45,000 | 90 | 90 | 5 |

| Silica Gel Chromatography | 0.2 | 36,000 | 900 | 72 | 50 |

| Preparative HPLC | 0.05 | 25,200 | 8,400 | 50.4 | >95 |

| Crystallization | 0.01 | 20,160 | 9,600 | 40.3 | >99 |

Note: The values presented in this table are illustrative and may vary depending on the fermentation conditions and the specific strain of Streptomyces lavendulae used.

Experimental Protocols

Fermentation of Streptomyces lavendulae

Objective: To cultivate Streptomyces lavendulae for the production of this compound.

Materials:

-

Streptomyces lavendulae (strain NK901093 or equivalent)

-

Seed medium (e.g., ISP Medium 2)

-

Production medium (e.g., soybean meal, glycerol, and inorganic salts)

-

Shake flasks or fermenter

Protocol:

-

Inoculate a seed culture of S. lavendulae in the seed medium and incubate at 28°C with shaking for 48-72 hours.

-

Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate.

-

Incubate the production culture at 28°C with aeration and agitation for 5-7 days.

-

Monitor the production of this compound using a suitable analytical method, such as HPLC or a bioassay for acetylcholinesterase inhibition.

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Centrifuge

-

Rotary evaporator

Protocol:

-

Separate the mycelium from the culture broth by centrifugation at 8,000 x g for 20 minutes.

-

Adjust the pH of the supernatant to 7.0.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Silica Gel Chromatography

Objective: To perform an initial purification of the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Solvent system (e.g., a gradient of methanol in chloroform)

-

Fraction collector

Protocol:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform).

-

Pack a chromatography column with silica gel slurried in the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.

-

Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-purity this compound.

Materials:

-

Partially purified this compound from silica gel chromatography

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Mobile phase (e.g., a gradient of acetonitrile in water)

-

Detector (e.g., UV at 210 nm)

Protocol:

-

Dissolve the partially purified sample in the mobile phase.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water.

-

Monitor the elution profile and collect the peak corresponding to this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization

Objective: To obtain highly pure, crystalline this compound.

Materials:

-

Purified this compound from HPLC

-

Suitable solvent system for crystallization (e.g., methanol/water or ethyl acetate/hexane)

Protocol:

-

Dissolve the purified this compound in a minimal amount of the hot solvent (e.g., methanol).

-

Slowly add the anti-solvent (e.g., water) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then at 4°C to promote crystal formation.

-

Collect the crystals by filtration and wash with a cold solvent mixture.

-

Dry the crystals under vacuum.

Visualizations

Caption: Experimental workflow for the purification of this compound.

Application of Cyclophostin in Neuroscience Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophostin is a naturally occurring organophosphate that has garnered attention in neuroscience research primarily due to its potent and selective inhibition of acetylcholinesterase (AChE).[1][2][3] As a serine hydrolase inhibitor, this compound covalently modifies the active site serine of AChE, leading to the accumulation of acetylcholine (ACh) in the synaptic cleft.[4] This mechanism of action makes it a valuable tool for studying cholinergic neurotransmission and its role in various physiological and pathological processes in the nervous system. This document provides detailed application notes and protocols for the use of this compound in neuroscience research.

Mechanism of Action

This compound acts as an irreversible inhibitor of acetylcholinesterase. The proposed mode of action involves the phosphorylation of the serine residue within the active site of the enzyme.[4] This covalent modification effectively inactivates the enzyme, preventing the hydrolysis of acetylcholine. The accumulation of acetylcholine in the synapse enhances cholinergic signaling, which can have profound effects on neuronal excitability, synaptic plasticity, and cognitive functions.

Data Presentation

The inhibitory potency of this compound and its analogs against acetylcholinesterase has been quantified, providing key data for experimental design.

| Compound | Target Enzyme | IC50 Value | Source |

| (±) this compound (2a) | Human Acetylcholinesterase (AChE) | 45 nM | [4] |

| Diastereoisomer of this compound (2b) | Human Acetylcholinesterase (AChE) | 40 nM | [4] |

| Natural this compound | Insect Acetylcholinesterase (AChE) | 0.76 and 1.3 nM | [4] |

Applications in Neuroscience Research

The primary application of this compound in neuroscience research is as a selective tool to modulate cholinergic signaling. By inhibiting AChE, researchers can investigate the downstream effects of enhanced acetylcholine levels on various neuronal processes.

-

Studying Cholinergic Pathways: this compound can be used to artificially elevate acetylcholine levels, allowing for the detailed study of cholinergic receptor activation and subsequent intracellular signaling cascades.

-

Investigating Synaptic Plasticity: Cholinergic signaling is known to play a crucial role in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). This compound can be used to explore the contribution of acetylcholine to these processes in different brain regions.

-

Modeling Disease States: Deficits in cholinergic neurotransmission are a hallmark of neurodegenerative diseases such as Alzheimer's disease.[4] this compound can be used in in vitro and in vivo models to mimic aspects of cholinergic dysfunction or to test the efficacy of potential therapeutic interventions that target the cholinergic system.

-

Neuroprotection Studies: Some studies have suggested that acetylcholinesterase inhibitors may have neuroprotective effects beyond their role in symptomatic relief.[5] this compound can be utilized to investigate these potential neuroprotective mechanisms in models of neuronal injury or neurodegeneration. For instance, other AChE inhibitors have been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP), a key protein in Alzheimer's disease pathology.[6]

Experimental Protocols

The following protocols are generalized for the use of acetylcholinesterase inhibitors in neuronal cell culture and can be adapted for this compound. Optimal concentrations and incubation times for this compound should be determined empirically for each specific cell type and experimental question.

Protocol 1: Treatment of Primary Neuronal Cultures with this compound

This protocol describes the general procedure for treating primary cortical or hippocampal neurons with this compound to assess its effects on cell viability and signaling pathways.

Materials:

-

Primary neuronal cell cultures (e.g., rat or mouse cortical or hippocampal neurons)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

This compound stock solution (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

Reagents for downstream analysis (e.g., lysis buffer for Western blotting, fixatives for immunocytochemistry)

Procedure:

-

Cell Culture: Plate primary neurons on poly-D-lysine coated plates at a suitable density and culture for at least 7 days in vitro (DIV) to allow for maturation and synapse formation.

-

Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in pre-warmed culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the known IC50 value (e.g., 10 nM - 1 µM).

-

Treatment: Carefully remove half of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Assessment of Cell Viability: Following incubation, assess cell viability using a standard assay according to the manufacturer's instructions.

-

Downstream Analysis: For analysis of signaling pathways, lyse the cells for Western blotting to examine changes in protein expression or phosphorylation (e.g., proteins involved in apoptotic or survival pathways). Alternatively, fix the cells for immunocytochemistry to visualize neuronal morphology or the localization of specific proteins.

Protocol 2: Acetylcholinesterase Activity Assay in Neuronal Lysates

This protocol allows for the direct measurement of this compound's inhibitory effect on AChE activity in a neuronal context.

Materials:

-

Neuronal cell cultures treated with this compound (as described in Protocol 1)

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

Acetylcholinesterase activity assay kit (e.g., Ellman's reagent-based assay)

-

96-well microplate reader

Procedure:

-

Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each lysate using a protein assay kit. This is important for normalizing the AChE activity.

-

AChE Activity Measurement: Use a commercial acetylcholinesterase activity assay kit. In a 96-well plate, add a standardized amount of protein lysate from each treatment group.

-

Reaction Initiation: Add the assay reagents, including the substrate (acetylthiocholine) and Ellman's reagent (DTNB), to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (typically 412 nm). The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the AChE activity for each sample and normalize it to the total protein concentration. Compare the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.

Visualizations

Signaling Pathway

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for studying this compound's effects on neurons.

References

- 1. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metrotechinstitute.org [metrotechinstitute.org]

- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorfenvinphos - Wikipedia [en.wikipedia.org]

Cyclophostin as a Chemical Probe for Serine Hydrolase Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophostin and its analogs, such as the cyclipostins, are potent, irreversibly-binding inhibitors of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes.[1][2][3] This property makes them invaluable tools for chemical biology and drug discovery. As chemical probes, they can be utilized to identify and characterize the function of serine hydrolases in complex biological systems, a technique known as Activity-Based Protein Profiling (ABPP).[4][5] These application notes provide an overview of the use of this compound and its analogs as chemical probes, with detailed protocols for their application in serine hydrolase research.

This compound's mechanism of action involves the covalent modification of the active site serine residue within the catalytic triad of serine hydrolases.[6] This irreversible inhibition allows for the specific labeling and identification of active enzymes within a proteome.

Data Presentation: Inhibitory Activity of this compound and Its Analogs

The following tables summarize the inhibitory potency (IC₅₀) of this compound and its key analogs against various serine hydrolases. This data is critical for selecting the appropriate probe for a specific biological question and for designing competitive profiling experiments.

Table 1: Inhibitory Activity of this compound and Analogs against Acetylcholinesterase (AChE)

| Compound | Target Enzyme | IC₅₀ | Source |

| Natural this compound | AChE (housefly) | 0.76 nM | [7] |

| Natural this compound | AChE (brown plant hopper) | 1.3 nM | [7] |

| (±) this compound (2a) | Human AChE | 45 nM | [1] |

| Diastereoisomer of this compound (2b) | Human AChE | 40 nM | [1] |

Table 2: Inhibitory Activity of Cyclipostin Analogs against Hormone-Sensitive Lipase (HSL)

| Compound | Target Enzyme | IC₅₀ | Source |

| (±) Cyclipostin P (3d) | Rat HSL | 25 nM | [1] |

| Natural Cyclipostin P | Rat HSL | 30 nM | [1] |

| Monocyclic Phosphate (28) | HSL | 60 nM | [1] |

Table 3: Minimum Inhibitory Concentration (MIC₅₀) of this compound Analogs against Mycobacterium tuberculosis (M. tb)

| Compound | Target Organism | MIC₅₀ | Source |

| CyC₁₇ | M. tb H37Rv (in broth) | 0.5 µM | [8][9] |

| CyC₁₈ᵦ | M. tb H37Rv (in broth) | 1.7 µM | [8] |

| CyC₇ᵦ | M. tb H37Rv (in broth) | 16.6 µM | [8] |

| CyC₇ₐ | M. tb H37Rv (in broth) | 92.6 µM | [8] |

| CyC₇ᵦ | M. tb (intracellular) | 3.1 µM | [8] |

| CyC₇ₐ | M. tb (intracellular) | 4.5 µM | [8] |

Experimental Protocols

Protocol 1: General Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Activity

This protocol describes a general workflow for profiling serine hydrolase activity in a complex proteome using a tagged chemical probe. While a directly tagged this compound probe may not be commercially available, this protocol is foundational for understanding the ABPP technique and can be adapted for custom-synthesized probes or used in competitive profiling formats. A common analog for serine hydrolase ABPP is a fluorophosphonate (FP) probe, such as FP-biotin or FP-rhodamine.[4][10][11]

Materials:

-

Biological sample (cell lysate, tissue homogenate)

-

Protease inhibitor cocktail (serine protease inhibitors should be excluded)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS, high salt buffer, urea buffer)

-

Elution buffer (e.g., 8 M urea, or on-bead digestion)

-

LC-MS/MS equipment and reagents

Procedure:

-

Proteome Preparation:

-

Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100) containing a protease inhibitor cocktail (excluding serine hydrolase inhibitors).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Probe Labeling:

-

To 1 mg of proteome, add the activity-based probe (e.g., Desthiobiotin-FP) to a final concentration of 1-10 µM.

-

Incubate for 1 hour at room temperature with gentle agitation.

-

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.

-

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate free cysteines.

-

-

Enrichment of Labeled Proteins (for Biotinylated Probes):

-

Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with rotation to capture the probe-labeled proteins.

-

Wash the beads sequentially with a series of buffers to remove non-specifically bound proteins (e.g., PBS, high-salt buffer, and 2 M urea in PBS).

-

-

On-Bead Tryptic Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by LC-MS/MS to identify the probe-labeled proteins.

-

Protocol 2: Competitive ABPP to Identify this compound Targets

This protocol is designed to identify the specific serine hydrolase targets of unlabeled this compound or its analogs by competing for binding with a broad-spectrum serine hydrolase probe.[12][13][14]

Materials:

-

All materials from Protocol 1

-

This compound or analog inhibitor

-

DMSO (vehicle control)

Procedure:

-

Proteome Preparation:

-

Prepare the proteome as described in Protocol 1.

-

-

Competitive Inhibition:

-

Aliquot the proteome into two tubes.

-

To one tube, add this compound (or analog) at a desired final concentration (a range of concentrations is recommended to determine potency).

-

To the other tube, add an equivalent volume of DMSO as a vehicle control.

-

Incubate both tubes for 30-60 minutes at room temperature.

-

-

Probe Labeling:

-

Add the broad-spectrum activity-based probe (e.g., Desthiobiotin-FP) to both the inhibitor-treated and control samples to a final concentration of 1-10 µM.

-

Incubate for 1 hour at room temperature.

-

-

Enrichment and Analysis:

-

Proceed with the enrichment (for biotinylated probes) and LC-MS/MS analysis as described in Protocol 1.

-

-

Data Analysis:

-

Compare the abundance of identified serine hydrolases between the this compound-treated and control samples. Proteins that show a significant decrease in abundance in the presence of this compound are its potential targets.

-

Protocol 3: In-Gel Fluorescence Scanning of Serine Hydrolase Activity

This protocol provides a method for visualizing the activity of serine hydrolases directly in a polyacrylamide gel using a fluorescently tagged probe.[11][15]

Materials:

-

Biological sample (cell lysate, tissue homogenate)

-

Fluorescent activity-based probe (e.g., TAMRA-FP)[11]

-

SDS-PAGE equipment and reagents

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation:

-

Prepare the proteome as described in Protocol 1.

-

-

Probe Labeling:

-

To 50 µg of proteome, add the fluorescent probe (e.g., TAMRA-FP) to a final concentration of 1-5 µM.

-

Incubate for 30 minutes at room temperature.

-

-

SDS-PAGE:

-

Add SDS-PAGE sample buffer to the labeled proteome and resolve the proteins on a polyacrylamide gel.

-

-

Fluorescence Scanning:

-

Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Competitive Analysis (Optional):

-

To identify targets of this compound, pre-incubate the proteome with the inhibitor as described in Protocol 2 before adding the fluorescent probe. A decrease in the intensity of a fluorescent band in the inhibitor-treated lane compared to the control indicates a target of the inhibitor.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving serine hydrolases targeted by this compound and its analogs, as well as the experimental workflows described in the protocols.

Caption: Cholinergic signaling pathway and the role of AChE.

Caption: Hormone-Sensitive Lipase (HSL) activation pathway.

Caption: Antigen 85 complex role in mycobacterial cell wall synthesis.

Caption: General workflow for competitive ABPP.

References

- 1. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 2. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]

- 5. m.youtube.com [m.youtube.com]

- 6. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclipostins and this compound analogs as promising compounds in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes: Cellular Assays for Measuring Cyclophostin Potency

Introduction

Cyclophostin is a naturally occurring cyclic enolphosphate that acts as a potent, irreversible inhibitor of acetylcholinesterase (AChE).[1][2] Its mechanism of action involves the phosphorylation of the active site serine residue within serine hydrolases, including AChE.[1] Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) to terminate synaptic transmission.[3][4][5] Inhibition of AChE by compounds like this compound leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent downstream cellular effects.[3][6]

Measuring the potency of this compound and its analogs in a cellular context is crucial for understanding their biological activity and potential therapeutic applications. This document provides detailed protocols for two primary cellular assays: a direct enzymatic assay to measure AChE inhibition in cell lysates and a functional cell-based assay to quantify downstream cholinergic signaling through intracellular calcium mobilization.

Mechanism of Action: Cholinergic Synapse

The primary mechanism of this compound's cellular activity is the disruption of normal cholinergic neurotransmission. In a healthy synapse, ACh is released, binds to postsynaptic receptors, and is quickly degraded by AChE. This compound irreversibly binds to and inhibits AChE, causing ACh to accumulate. This leads to prolonged activation of acetylcholine receptors (AChRs), which can trigger downstream signaling cascades, such as the influx of calcium ions.

Caption: Cholinergic synapse showing ACh release, AChE-mediated breakdown, and inhibition by this compound.

Data Presentation: Potency of this compound and Analogs

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes reported IC₅₀ values for this compound and related compounds against AChE from various sources.

| Compound | Target Enzyme | IC₅₀ Value | Reference |

| Natural this compound | Housefly AChE | 0.76 nM | [1] |

| Natural this compound | Brown Plant Hopper AChE | 1.3 nM | [1] |

| Synthetic (±) this compound | Human AChE | 45 nM | [1][2] |

| This compound Diastereoisomer | Human AChE | 40 nM | [1][2] |

| Bicyclic Phosphonate Analog | Human AChE | 3 µM | [1][2] |

| Monocyclic Phosphate Analog | Human AChE | 1 µM | [1][2] |

Protocol 1: Cell-Based Acetylcholinesterase (AChE) Inhibition Assay

Principle

This protocol measures AChE activity in cell lysates using the Ellman method.[4] The AChE substrate, acetylthiocholine (ATCI), is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 410-412 nm.[4][7] The potency of this compound is determined by measuring the reduction in AChE activity across a range of inhibitor concentrations. A suitable cell line for this assay is the human neuroblastoma SH-SY5Y line, which endogenously expresses AChE.[3][8]

Caption: Workflow for the cell-based AChE inhibition assay.

Materials

-

SH-SY5Y cells or other suitable neuronal cell line

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.0)[4]

-

Lysis Buffer (Assay Buffer with 0.1% Triton X-100)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound

-

DMSO (for dissolving this compound)

-

Clear, flat-bottom 96-well microplates

-

Microplate reader capable of measuring absorbance at 410-412 nm

Experimental Protocol

-

Cell Culture:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 40,000–60,000 cells/well.

-

Incubate for 24-48 hours at 37°C, 5% CO₂ until cells form a confluent monolayer.

-

-

Reagent Preparation:

-

This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar.

-

ATCI Substrate Solution (10 mM): Prepare fresh by dissolving ATCI in Assay Buffer.

-

DTNB Solution (10 mM): Prepare fresh by dissolving DTNB in Assay Buffer.

-

Reaction Mix: Just before use, mix the ATCI and DTNB solutions in Assay Buffer. A common final concentration in the well is 0.5-1 mM for both.

-

-

Assay Procedure:

-

Carefully aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-